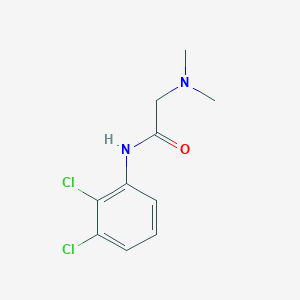![molecular formula C16H9N5O4 B4190711 1,3-dioxo-2-[3-(3-pyridinyl)-1H-1,2,4-triazol-5-yl]-5-isoindolinecarboxylic acid](/img/structure/B4190711.png)
1,3-dioxo-2-[3-(3-pyridinyl)-1H-1,2,4-triazol-5-yl]-5-isoindolinecarboxylic acid
Descripción general
Descripción
1,3-dioxo-2-[3-(3-pyridinyl)-1H-1,2,4-triazol-5-yl]-5-isoindolinecarboxylic acid is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is also known as GSK-3β inhibitor VIII and has been studied for its ability to inhibit the activity of glycogen synthase kinase-3 beta (GSK-3β), an enzyme that plays a crucial role in many physiological processes.
Mecanismo De Acción
The primary mechanism of action of 1,3-dioxo-2-[3-(3-pyridinyl)-1H-1,2,4-triazol-5-yl]-5-isoindolinecarboxylic acid is the inhibition of GSK-3β. This enzyme plays a crucial role in several signaling pathways, including the Wnt signaling pathway, which is involved in cell proliferation, differentiation, and apoptosis. Inhibition of GSK-3β has been shown to have neuroprotective effects, as well as anti-inflammatory and anti-cancer effects.
Biochemical and Physiological Effects:
Studies have shown that 1,3-dioxo-2-[3-(3-pyridinyl)-1H-1,2,4-triazol-5-yl]-5-isoindolinecarboxylic acid can modulate several biochemical and physiological processes. The compound has been shown to increase the levels of brain-derived neurotrophic factor (BDNF), a protein that is involved in the growth and survival of neurons. It has also been shown to reduce the levels of pro-inflammatory cytokines, such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α). In addition, the compound has been shown to regulate glucose metabolism and insulin signaling.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 1,3-dioxo-2-[3-(3-pyridinyl)-1H-1,2,4-triazol-5-yl]-5-isoindolinecarboxylic acid in lab experiments is its specificity for GSK-3β. This allows researchers to study the effects of GSK-3β inhibition without affecting other signaling pathways. However, the compound has some limitations, such as its low solubility in water and its potential toxicity at high concentrations.
Direcciones Futuras
There are several future directions for research on 1,3-dioxo-2-[3-(3-pyridinyl)-1H-1,2,4-triazol-5-yl]-5-isoindolinecarboxylic acid. One area of interest is the development of more potent and selective GSK-3β inhibitors. Another area of interest is the study of the compound's effects on other signaling pathways, such as the mTOR pathway. Additionally, the compound's potential in treating other diseases, such as multiple sclerosis and traumatic brain injury, could also be explored.
Aplicaciones Científicas De Investigación
1,3-dioxo-2-[3-(3-pyridinyl)-1H-1,2,4-triazol-5-yl]-5-isoindolinecarboxylic acid has been extensively studied for its therapeutic potential in various diseases. It has been shown to have neuroprotective effects in animal models of Alzheimer's disease, Parkinson's disease, and Huntington's disease. The compound has also been studied for its potential in treating cancer, diabetes, and inflammation.
Propiedades
IUPAC Name |
1,3-dioxo-2-(5-pyridin-3-yl-1H-1,2,4-triazol-3-yl)isoindole-5-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H9N5O4/c22-13-10-4-3-8(15(24)25)6-11(10)14(23)21(13)16-18-12(19-20-16)9-2-1-5-17-7-9/h1-7H,(H,24,25)(H,18,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BCKMLLFEKQRFIU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)C2=NC(=NN2)N3C(=O)C4=C(C3=O)C=C(C=C4)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H9N5O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,3-dioxo-2-(5-pyridin-3-yl-1H-1,2,4-triazol-3-yl)isoindole-5-carboxylic Acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-bromo-4-[(3-chlorobenzyl)oxy]-5-ethoxybenzonitrile](/img/structure/B4190632.png)
![3,4-dimethyl-N-{5-methyl-2-[(phenoxyacetyl)amino]phenyl}benzamide](/img/structure/B4190637.png)

![N-(4-fluorobenzyl)-3,3-dimethyl-2-methylenebicyclo[2.2.1]heptane-1-carboxamide](/img/structure/B4190644.png)
![4-isopropyl-10-oxa-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione](/img/structure/B4190647.png)

![4-(5-{4-[(3-chloro-1-benzothien-2-yl)carbonyl]-1-piperazinyl}-2-nitrophenyl)morpholine](/img/structure/B4190659.png)
![2-{3-[(4-nitrophenyl)amino]propyl}-1H-isoindole-1,3(2H)-dione](/img/structure/B4190661.png)


![N-(4-{[(3,4-dimethylphenyl)amino]sulfonyl}phenyl)-4-(methylthio)benzenesulfonamide](/img/structure/B4190682.png)

amino]benzoyl}amino)terephthalate](/img/structure/B4190694.png)
![3-(2,3-dihydro-1,4-benzodioxin-2-yl)-6-(4-pyridinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B4190722.png)